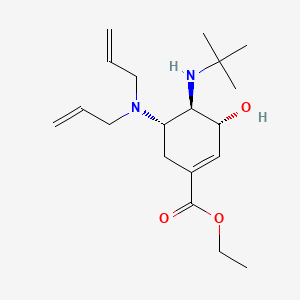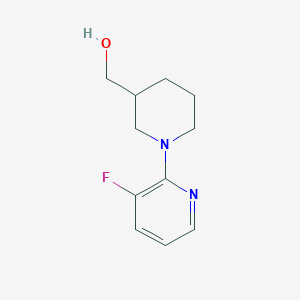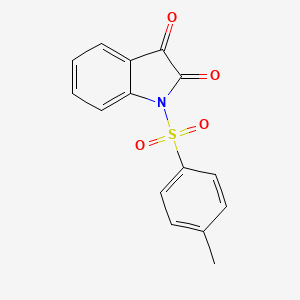
1-Tosylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tosylindoline-2,3-dione is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a tosyl group attached to the indoline ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
The synthesis of 1-Tosylindoline-2,3-dione typically involves the reaction of indoline derivatives with tosyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and product quality. These methods often employ similar reagents and conditions but are optimized for large-scale production.
Análisis De Reacciones Químicas
1-Tosylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce indoline derivatives .
Aplicaciones Científicas De Investigación
1-Tosylindoline-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-Tosylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity to these targets, facilitating its biological activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparación Con Compuestos Similares
1-Tosylindoline-2,3-dione can be compared with other isoindoline derivatives, such as isoindoline-1,3-dione and phthalimides. While all these compounds share a similar core structure, the presence of the tosyl group in this compound imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic and medicinal applications .
Similar compounds include:
- Isoindoline-1,3-dione
- Phthalimides
- N-substituted isoindoline derivatives
These compounds differ in their functional groups and substitution patterns, which influence their chemical behavior and applications.
Propiedades
Fórmula molecular |
C15H11NO4S |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonylindole-2,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-10-6-8-11(9-7-10)21(19,20)16-13-5-3-2-4-12(13)14(17)15(16)18/h2-9H,1H3 |
Clave InChI |
UVLLCAOKAHVEJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




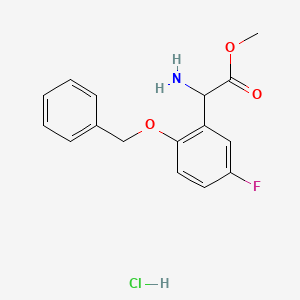
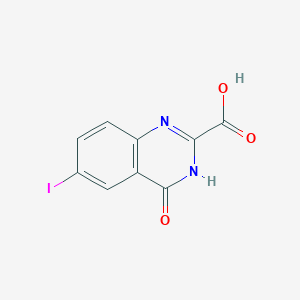
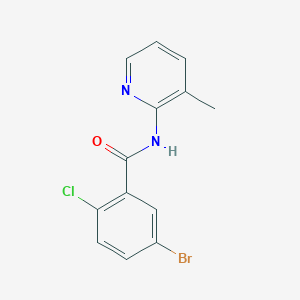
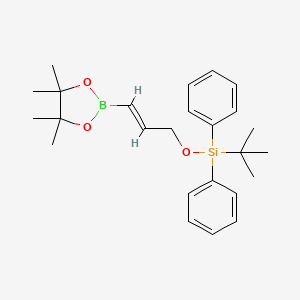
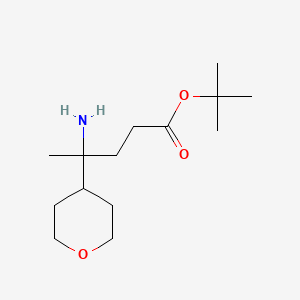

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)

